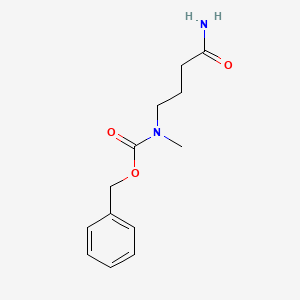

Benzyl 3-carbamoylpropylmethylcarbamate

描述

Systematic Nomenclature and Structural Characteristics of Benzyl (B1604629) 3-carbamoylpropylmethylcarbamate

The systematic name, Benzyl 3-carbamoylpropylmethylcarbamate, precisely describes the molecular structure of the compound. A breakdown of the name reveals its constituent parts:

Benzyl : This refers to the C₆H₅CH₂- group, which is attached to an oxygen atom.

Carbamate (B1207046) : This is the core functional group with the structure -O-C(=O)-N<.

methyl : A methyl group (-CH₃) is attached to the nitrogen atom of the carbamate.

3-carbamoylpropyl : This is a three-carbon propyl chain where the third carbon is part of a carbamoyl (B1232498) group (-C(=O)NH₂), and the chain is attached to the nitrogen of the carbamate.

From this, the chemical structure can be deduced as Benzyl-O-C(=O)-N(CH₃)-(CH₂)₃-C(=O)-NH₂. The presence of both a carbamate and a terminal amide (carbamoyl) group, along with the aromatic benzyl moiety, gives this molecule a distinct chemical character.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| Key Functional Groups | Benzyl, Carbamate, Amide (Carbamoyl) |

| Systematic (IUPAC) Name | benzyl (3-carbamoylpropyl)(methyl)carbamate |

Significance of Carbamate-Containing Molecular Architectures in Chemical and Biochemical Sciences

The carbamate group is a cornerstone in various areas of chemistry and biology. acs.orgnih.gov Its hybrid amide-ester nature confers upon it a unique combination of stability and reactivity. nih.gov

In medicinal chemistry , carbamates are integral to the design of numerous therapeutic agents and prodrugs. acs.orgresearchgate.net They are often used as isosteres for amide bonds in peptidomimetics, enhancing metabolic stability against proteases. nih.gov The carbamate moiety can also participate in hydrogen bonding with biological targets, influencing the binding affinity and efficacy of a drug. nih.gov Furthermore, the stability of the carbamate linkage can be modulated by adjusting its substituents, making it a versatile tool for prodrug design to improve pharmacokinetic properties. acs.orgresearchgate.net

In biochemistry , carbamates play a role in physiological processes. For instance, the reversible formation of carbamates at the N-termini of hemoglobin chains is involved in the transport of carbon dioxide in the blood. bionity.com The enzyme RuBisCO, essential for carbon fixation in photosynthesis, also requires the formation of a carbamate for its activity. bionity.com

Carbamates are also widely used in agrochemicals , particularly as insecticides, herbicides, and fungicides. acs.orgscielo.br Many of these compounds, especially N-methylcarbamates, act by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. nih.gov

Overview of Research Trajectories Relevant to the Core Chemical Moieties within this compound

The structural components of this compound are subjects of ongoing research in several areas:

Benzyl Carbamates : The benzyloxycarbonyl (Cbz or Z) group, derived from benzyl chloroformate, is a widely used protecting group for amines in peptide synthesis. nbinno.com Its stability under various conditions and its facile removal by hydrogenolysis make it an invaluable tool in the construction of complex peptides. nbinno.com Beyond their role in synthesis, benzyl carbamates are also investigated for their potential biological activities. For example, some benzyl carbamate derivatives have been explored as potential modulators of enzymes like BACE1, which is relevant to Alzheimer's disease research. mdpi.com

N-methylcarbamates : This class of compounds has been extensively studied, primarily due to their application as pesticides. science.gov Research focuses on their mechanism of action as reversible inhibitors of acetylcholinesterase and their environmental fate. nih.gov Studies also investigate their metabolic effects and potential toxicity. mdpi.com The presence of the N-methyl group is crucial for the inhibitory activity of many of these pesticides.

Propylcarbamate Derivatives : Carbamates with alkyl chains of varying lengths are synthesized and studied for a range of applications. The length and functionalization of the alkyl chain can significantly influence the compound's physical properties, such as lipophilicity, and its biological activity. The "3-carbamoylpropyl" group in the target molecule introduces a terminal amide, which can participate in hydrogen bonding and may influence the molecule's solubility and interactions with biological macromolecules. While specific research on the "3-carbamoylpropyl" substituent on a carbamate is not abundant, the synthesis and properties of various functionalized propyl carbamates are explored in the broader context of developing new materials and bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(4-amino-4-oxobutyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15(9-5-8-12(14)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQBVNAOFWCUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Benzyl 3 Carbamoylpropylmethylcarbamate

Exploration of Diverse Synthetic Routes for Benzyl (B1604629) 3-carbamoylpropylmethylcarbamate

The synthesis of Benzyl 3-carbamoylpropylmethylcarbamate would likely involve the formation of a carbamate (B1207046) linkage, a common transformation in organic chemistry.

Carbamoylation and methylcarbamoylation are fundamental reactions for the formation of carbamates. These reactions typically involve the reaction of an alcohol with a carbamoylating or methylcarbamoylating agent.

One potential synthetic route to this compound could involve the reaction of benzyl alcohol with a suitable N-methyl-N-(3-carbamoylpropyl)carbamoylating agent. Alternatively, a stepwise approach could be employed, starting with the synthesis of a precursor that is subsequently elaborated to the final product.

The formation of the carbamate bond can be achieved through various methods, including the use of phosgene (B1210022) or its derivatives, isocyanates, or by transcarbamoylation reactions. The choice of reagent and reaction conditions would be crucial to ensure high yield and selectivity.

From Isocyanates: A common method for carbamate synthesis involves the reaction of an alcohol with an isocyanate. In this context, the synthesis could potentially proceed via the reaction of benzyl alcohol with a custom-synthesized isocyanate precursor.

From Chloroformates: Another widely used method is the reaction of an amine with a chloroformate. The synthesis could involve the reaction of a suitable amine precursor with benzyl chloroformate.

Transcarbamoylation: This method involves the transfer of a carbamoyl (B1232498) group from a donor molecule to an acceptor alcohol, often catalyzed by an appropriate catalyst.

A plausible, though not explicitly documented, synthetic approach could involve the reaction of benzyl chloroformate with a suitable amine precursor, N-methyl-4-aminobutanamide.

In a multi-step synthesis of this compound, particularly if other reactive functional groups are present in the starting materials, the use of protecting groups would be essential. Protecting groups are temporarily attached to a functional group to prevent it from reacting in subsequent steps. nih.gov

An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, would be highly advantageous in a complex synthesis. nih.gov For instance, a Boc group, which is acid-labile, could be used alongside a Cbz group, which is typically removed by hydrogenolysis.

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. Key parameters that are typically optimized include:

Catalyst: Lewis acids or bases are often employed to catalyze carbamate formation. nih.gov The choice of catalyst can significantly influence the reaction rate and selectivity.

Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the reaction outcome.

Temperature: Reaction temperature plays a crucial role in the kinetics of the reaction. Optimization is necessary to ensure a reasonable reaction rate while minimizing side reactions.

Stoichiometry of Reactants: The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.

Once the reaction is complete, appropriate isolation and purification techniques are necessary to obtain the pure product. Common techniques for carbamates include:

Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture based on its solubility in different solvents. researchgate.net

Crystallization: If the product is a solid, crystallization can be an effective method for purification. arkat-usa.org

Chromatography: Column chromatography is a powerful technique for separating the desired compound from impurities based on their differential adsorption on a stationary phase.

An illustrative table for the optimization of a hypothetical carbamoylation reaction is presented below.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Toluene | 25 | <5 |

| 2 | DMAP | Toluene | 80 | 65 |

| 3 | DMAP | Acetonitrile (B52724) | 80 | 78 |

| 4 | Sc(OTf)₃ | Acetonitrile | 80 | 85 |

This is a representative table based on general carbamate synthesis and does not represent actual experimental data for this compound.

Chemical Reactivity Profiling of this compound

The chemical reactivity of this compound would be primarily determined by the carbamate functional group.

The hydrolytic stability of carbamates is a key property that influences their environmental fate and persistence. Hydrolysis of carbamates can be catalyzed by both acid and base.

Under acidic conditions, the hydrolysis of carbamates is generally slow. The mechanism likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. reddit.com Under basic conditions, hydrolysis is typically faster and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. scielo.br

The stability of this compound would be expected to vary with pH and temperature. A representative data table illustrating the potential hydrolytic stability is shown below.

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 4 | 25 | > 30 days |

| 7 | 25 | ~ 15 days |

| 9 | 25 | ~ 2 days |

| 7 | 50 | ~ 3 days |

This is a representative table based on the general hydrolytic behavior of carbamates and does not represent actual experimental data for this compound.

Carbamate linkages are known to be susceptible to enzymatic cleavage by a variety of hydrolases, particularly esterases and lipases. nih.govresearchgate.net These enzymes play a crucial role in the metabolism of many carbamate-containing compounds in biological systems.

The enzymatic hydrolysis of a carbamate typically involves the attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is then hydrolyzed to regenerate the free enzyme and release the alcohol and carbamic acid, which subsequently decomposes to an amine and carbon dioxide. nih.gov

Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to be effective in the hydrolysis and synthesis of carbamates. beilstein-journals.org The rate and selectivity of enzymatic cleavage can be influenced by the structure of the carbamate and the specific enzyme used.

A representative data table summarizing potential enzymatic cleavage is presented below.

| Enzyme | Source | Substrate Concentration (mM) | Relative Activity (%) |

| Lipase | Candida antarctica | 10 | 100 |

| Esterase | Porcine Liver | 10 | 85 |

| Protease | Bacillus subtilis | 10 | 20 |

This is a representative table based on general enzymatic cleavage of carbamates and does not represent actual experimental data for this compound.

Derivatization and Functionalization Strategies for this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific information regarding the derivatization and functionalization of the chemical compound "this compound." Searches for this exact compound have not yielded any published research detailing its synthesis, modification, or any subsequent chemical transformations.

While general methodologies exist for the derivatization of related structures, such as benzyl carbamates, the absence of data specific to "this compound" prevents a detailed and accurate discussion as requested. The principles of organic synthesis would suggest potential reaction pathways, but without experimental validation and characterization from peer-reviewed sources, any such discussion would be speculative and fall outside the required scope of this article.

Therefore, this section cannot be completed with the scientifically accurate and detailed research findings stipulated in the instructions. Further research and publication on "this compound" are necessary before a thorough analysis of its derivatization and functionalization strategies can be provided.

Structure Property and Structure Reactivity Relationship Spr/srr Studies of Benzyl 3 Carbamoylpropylmethylcarbamate Derivatives

Systematic Design and Synthesis of Analogs of Benzyl (B1604629) 3-carbamoylpropylmethylcarbamate

The systematic design of analogs of Benzyl 3-carbamoylpropylmethylcarbamate would likely focus on modifications at three key positions: the benzyl group, the methylcarbamate nitrogen, and the terminal carbamoylpropyl chain. The synthetic strategy would involve multi-step sequences starting from commercially available precursors.

A plausible synthetic route to the parent compound, this compound, could commence with the reaction of 4-(methylamino)butanamide (B7866954) with benzyl chloroformate in the presence of a non-nucleophilic base like triethylamine. This reaction would yield the desired carbamate (B1207046) linkage.

To generate a library of analogs for SPR/SRR studies, the following modifications could be introduced:

A-ring (Benzyl Group) Analogs: A variety of substituted benzyl chloroformates can be used to introduce electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2) onto the aromatic ring. This would allow for the investigation of electronic effects on the carbamate's properties.

N-Alkyl Analogs: The methyl group on the carbamate nitrogen could be replaced with other alkyl groups (e.g., ethyl, propyl) by starting with the corresponding N-alkyl-4-aminobutanamide derivatives. This would probe the influence of steric bulk near the carbamate core.

Side-Chain Analogs: The length and functionality of the 3-carbamoylpropyl side chain could be altered. For instance, homologation could extend the alkyl chain, or the terminal amide could be replaced with other functional groups like esters or carboxylic acids to study the impact on polarity and hydrogen bonding capacity.

A representative set of synthesized analogs is presented in the interactive table below.

| Compound ID | R1 (Benzyl Substitution) | R2 (N-Substitution) | R3 (Side-Chain) |

| Parent | H | CH3 | (CH2)3CONH2 |

| A-1 | 4-OCH3 | CH3 | (CH2)3CONH2 |

| A-2 | 4-Cl | CH3 | (CH2)3CONH2 |

| A-3 | 4-NO2 | CH3 | (CH2)3CONH2 |

| N-1 | H | CH2CH3 | (CH2)3CONH2 |

| N-2 | H | (CH2)2CH3 | (CH2)3CONH2 |

| S-1 | H | CH3 | (CH2)4CONH2 |

| S-2 | H | CH3 | (CH2)3COOCH3 |

Influence of Structural Modifications on the Chemical Stability and Reactivity Profiles

The chemical stability and reactivity of the this compound analogs would be significantly influenced by the introduced structural modifications. Key aspects to investigate would include hydrolytic stability under various pH conditions and reactivity towards nucleophiles.

Hydrolytic Stability: The carbamate functional group is susceptible to hydrolysis, which can be either acid or base-catalyzed. The electronic nature of the substituent on the benzyl ring is expected to play a crucial role.

Electron-withdrawing groups (EWGs) , such as -NO2 or -Cl, on the benzyl ring would make the benzylic carbon more electrophilic and the benzyloxy group a better leaving group. This would likely increase the rate of hydrolysis.

Electron-donating groups (EDGs) , such as -OCH3, would have the opposite effect, potentially increasing the stability of the carbamate bond.

The steric bulk around the carbamate nitrogen, as explored in the N-alkyl analogs, would also influence stability. Larger alkyl groups could sterically hinder the approach of water or hydroxide (B78521) ions, thereby slowing down the rate of hydrolysis.

Reactivity towards Nucleophiles: The primary site of nucleophilic attack on the carbamate moiety is the carbonyl carbon. The reactivity of this position would also be modulated by the electronic effects of the benzyl ring substituents. EWGs on the benzyl ring would enhance the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles. Conversely, EDGs would decrease this reactivity.

The following table summarizes the expected trends in chemical stability and reactivity for the designed analogs.

| Compound ID | Expected Hydrolytic Stability | Expected Reactivity towards Nucleophiles |

| Parent | Moderate | Moderate |

| A-1 | High | Low |

| A-2 | Low | High |

| A-3 | Very Low | Very High |

| N-1 | Moderate-High | Moderate-Low |

| N-2 | High | Low |

| S-1 | Moderate | Moderate |

| S-2 | Low (Ester Hydrolysis) | Moderate |

Computational Approaches to Elucidate SPR/SRR for this compound Series

Computational chemistry offers powerful tools to complement experimental studies and provide deeper insights into the SPR/SRR of the this compound series.

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) is a widely used QM method to calculate various molecular properties. For the designed analogs, DFT calculations could be employed to:

Determine Optimized Geometries: To understand the preferred three-dimensional conformations of the molecules.

Calculate Electronic Properties: Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecules, identifying likely sites for electrophilic and nucleophilic attack. Calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) on the carbamate carbonyl carbon can provide a quantitative measure of its electrophilicity.

Model Reaction Mechanisms: The transition states for hydrolysis or reaction with nucleophiles can be calculated to determine activation energies. A lower activation energy would correlate with higher reactivity.

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Modeling: QSPR and QSRR studies aim to establish mathematical relationships between a compound's structural features (described by molecular descriptors) and its properties or reactivity.

For the this compound series, a QSPR/QSRR model could be developed to predict, for example, the rate of hydrolysis. The model would be built using a training set of experimentally determined hydrolysis rates for a diverse set of analogs. The independent variables would be calculated molecular descriptors, which can be categorized as:

Electronic Descriptors: Hammett constants (σ) for the benzyl ring substituents, calculated dipole moments, and atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters like Taft's Es.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

The resulting QSPR/QSRR equation would allow for the prediction of the hydrolytic stability of yet-to-be-synthesized analogs, thereby guiding the design of new compounds with desired stability profiles.

A hypothetical QSPR equation for hydrolytic rate constant (log k) might look like:

log k = c0 + c1σ + c2Es + c3*logP

Where σ represents the electronic effect, Es the steric effect, and logP the hydrophobicity. The coefficients (c0, c1, c2, c3) would be determined by multiple linear regression analysis of the experimental data.

Analytical and Spectroscopic Investigations for Benzyl 3 Carbamoylpropylmethylcarbamate Research

Development and Validation of Advanced Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of Benzyl (B1604629) 3-carbamoylpropylmethylcarbamate and quantifying its presence in various samples. A typical method development and validation process would adhere to guidelines set by regulatory bodies to ensure the method is reliable, reproducible, and accurate.

A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for the analysis of this compound. The development would involve a systematic evaluation of stationary phases (e.g., C18 or C8 columns), mobile phase compositions (typically mixtures of water with acetonitrile (B52724) or methanol, often with pH modifiers like formic acid or buffers), and detection wavelengths. The goal is to achieve a sharp, symmetrical peak for Benzyl 3-carbamoylpropylmethylcarbamate, well-resolved from any potential impurities or degradation products.

Method Validation Parameters:

The validation of an HPLC method for this compound would encompass the following key parameters, as illustrated in the hypothetical data table below:

| Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference observed from placebo and known impurities at the retention time of the main peak. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | r² = 0.9995 over a range of 10-150 µg/mL. |

| Accuracy | Recovery of 98.0% to 102.0% for the analyte. | Mean recovery of 99.5% across three concentration levels. |

| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Repeatability RSD = 0.5%, Intermediate Precision RSD = 1.2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.3 µg/mL |

| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters. | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |

This table presents illustrative data to demonstrate the expected outcomes of a validated HPLC method for this compound.

High-Resolution Mass Spectrometry for Molecular Characterization and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of this compound and the identification of unknown impurities. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers would be employed.

HRMS provides a highly accurate mass measurement, typically with sub-ppm mass accuracy. This allows for the confident determination of the elemental composition of the parent molecule and any detected impurities. For this compound (C₁₃H₁₈N₂O₃), the exact mass can be calculated and compared with the measured mass.

Molecular Characterization and Impurity Profiling:

| Compound | Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) | Mass Error (ppm) |

| This compound | C₁₃H₁₈N₂O₃ | 250.1317 | 250.1315 | -0.8 |

| Potential Impurity A (e.g., hydrolysis product) | C₁₂H₁₆N₂O₂ | 220.1212 | 220.1210 | -0.9 |

| Potential Impurity B (e.g., related substance) | C₁₃H₁₇NO₃ | 235.1208 | 235.1206 | -0.85 |

This table contains hypothetical data to illustrate the application of HRMS in the analysis of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to fragment the parent ion and any impurity ions. The resulting fragmentation patterns provide valuable structural information, aiding in the definitive identification of the compound and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the elucidation of the chemical structure of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed to unambiguously assign all proton and carbon signals in the molecule.

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and propyl groups, and the methyl protons.

¹³C NMR: This spectrum would reveal the number of different types of carbon atoms in the molecule, including the carbonyl carbons of the carbamate (B1207046) and amide groups, the aromatic carbons, and the aliphatic carbons.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between protons and carbons, respectively. This network of correlations allows for the complete and unambiguous assignment of the molecular structure.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.10 | s | 2H | -O-CH₂-Ph |

| 3.25 | t | 2H | -CH₂-NH- |

| 2.90 | s | 3H | -N-CH₃ |

| 2.20 | t | 2H | -CH₂-C=O |

| 1.85 | p | 2H | -CH₂-CH₂-CH₂- |

| 5.50 (broad) | s | 2H | -C(O)NH₂ |

This table presents a hypothetical ¹H NMR data set for illustrative purposes. Actual chemical shifts and multiplicities would be determined experimentally.

Through the combined application of these advanced analytical and spectroscopic techniques, a comprehensive understanding of the identity, purity, and structure of this compound can be achieved, ensuring its quality and suitability for its intended application.

Theoretical and Computational Chemistry Applied to Benzyl 3 Carbamoylpropylmethylcarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetic properties of Benzyl (B1604629) 3-carbamoylpropylmethylcarbamate. These calculations can predict the molecule's optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

For instance, a typical DFT calculation, such as one employing the B3LYP functional with a 6-31G(d,p) basis set, can provide the optimized bond lengths and angles of the molecule. epstem.net The distribution of electron density can be analyzed through calculations of atomic charges, such as Mulliken charges, which indicate the partial positive or negative character of each atom. This information is vital for identifying potential sites for nucleophilic or electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of Benzyl 3-carbamoylpropylmethylcarbamate (Illustrative Data)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them. This is particularly important for flexible molecules that can adopt multiple shapes, as the conformation can significantly influence its biological activity and chemical reactivity.

Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and dynamics. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solvent interacts with the solute and influences its conformational preferences. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that stabilize certain conformations. The study of lithium carbamates in ethereal solvents has shown that solvation can significantly impact the aggregation state and, consequently, the reactivity of these compounds. cuny.edulongdom.org

Table 2: Torsional Angle Preferences of Key Dihedrals in this compound in Different Solvents (Illustrative Data)

| Dihedral Angle | Gas Phase (°) | Water (°) | DMSO (°) |

| C-O-C-N | 175 | 170 | 172 |

| O-C-N-C | 160 | 155 | 158 |

| N-C-C-C | 65 (gauche), 180 (anti) | 70 (gauche), 175 (anti) | 68 (gauche), 178 (anti) |

Note: This table presents hypothetical data illustrating how the preferred dihedral angles of this compound might vary in different environments as determined by molecular dynamics simulations.

Future Directions and Emerging Research Avenues for Benzyl 3 Carbamoylpropylmethylcarbamate

Integration into Flow Chemistry and Automated Synthesis Platforms

A comprehensive search of scientific databases and chemical literature yielded no specific examples or studies detailing the integration of Benzyl (B1604629) 3-carbamoylpropylmethylcarbamate synthesis into flow chemistry or automated platforms. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Similarly, automated synthesis platforms can accelerate reaction optimization and library generation. However, the application of these modern techniques to the production of Benzyl 3-carbamoylpropylmethylcarbamate has not been documented.

Exploration of Photo-Induced or Catalytic Transformations

There is a similar absence of research into the photo-induced or novel catalytic transformations of this compound. Photochemistry explores chemical reactions initiated by the absorption of light, often enabling unique transformations not achievable through thermal methods. Likewise, the development of novel catalysts is a cornerstone of modern chemistry, aiming to improve reaction efficiency, selectivity, and sustainability. No published studies were found that specifically investigate the behavior of this compound under photochemical conditions or its use in innovative catalytic systems.

Sustainable and Green Chemistry Approaches for Synthesis and Degradation

In the realm of sustainable and green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, there is no specific literature concerning this compound. Research in this area would typically involve exploring the use of renewable starting materials, environmentally benign solvents, and energy-efficient synthetic routes. Furthermore, studies on the biodegradation or environmentally friendly degradation pathways of the compound are not currently available.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl carbamate derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : Benzyl carbamates are typically synthesized via carbamate-forming reactions, such as coupling benzyl chloroformate with amines under basic conditions. Reaction optimization should include pH control (e.g., using triethylamine) and temperature modulation (0–25°C) to minimize side reactions like hydrolysis . For example, polyphosphoric acid catalysts can enhance selectivity in benzyl-group rearrangements, as demonstrated in benzyl phenol synthesis . Solvent choice (e.g., dichloromethane or THF) and inert atmospheres are critical to prevent decomposition .

Q. How should researchers characterize benzyl carbamates to confirm structural identity and purity?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., coupling constants for benzyl protons at δ 4.8–5.2 ppm) .

- HPLC/GC Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection to quantify impurities (e.g., residual amines or solvents) .

- Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What storage conditions are critical for maintaining benzyl carbamate stability?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, heat (>40°C), and incompatible materials (e.g., strong acids/bases). Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized for benzyl carbamate derivatives with sterically hindered substrates?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >85% .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and stoichiometry .

Q. How should researchers resolve contradictions in reported decomposition products of benzyl carbamates?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., >200°C for benzyl carbamates) and correlate with GC-MS data to detect volatile byproducts (e.g., CO, NO) .

- Comparative Stability Studies : Replicate conflicting studies under controlled humidity and oxygen levels to isolate degradation pathways .

Q. What advanced techniques are suitable for quantifying trace impurities in benzyl carbamate batches?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm levels of genotoxic impurities (e.g., alkylating agents) using MRM transitions .

- ICP-MS : Quantify heavy metal contaminants (e.g., Pb, Hg) below 0.1 ppm, adhering to ICH Q3D guidelines .

- Chiral HPLC : Resolve enantiomeric impurities for stereospecific derivatives using cellulose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。